

1,3-Dimethylphenanthrene CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethylphenanthrene

Cat. No.: B095547

[Get Quote](#)

In-Depth Technical Guide to 1,3-Dimethylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

1,3-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene backbone with two methyl group substituents. As a member of the alkylated PAH family, it is of interest to researchers in environmental science, toxicology, and medicinal chemistry due to the varied biological activities exhibited by phenanthrene derivatives.

Parameter	Value	Reference
CAS Number	16664-45-2	[1]
Molecular Formula	C ₁₆ H ₁₄	[1]
Molecular Weight	206.28 g/mol	[1]
Synonyms	Phenanthrene, 1,3-dimethyl-	[2]

Synthesis of 1,3-Dimethylphenanthrene

The synthesis of the phenanthrene core can be achieved through various methods, with the Pschorr cyclization being a notable and classic approach. This reaction involves the intramolecular cyclization of a diazonium salt derived from an α -aryl-o-aminocinnamic acid derivative, typically catalyzed by copper.[3][4]

Experimental Protocol: Pschorr Synthesis (Generalized)

This protocol outlines the general steps for a Pschorr synthesis, which can be adapted for the synthesis of **1,3-Dimethylphenanthrene** by utilizing the appropriately substituted precursors.

1. Diazotization:

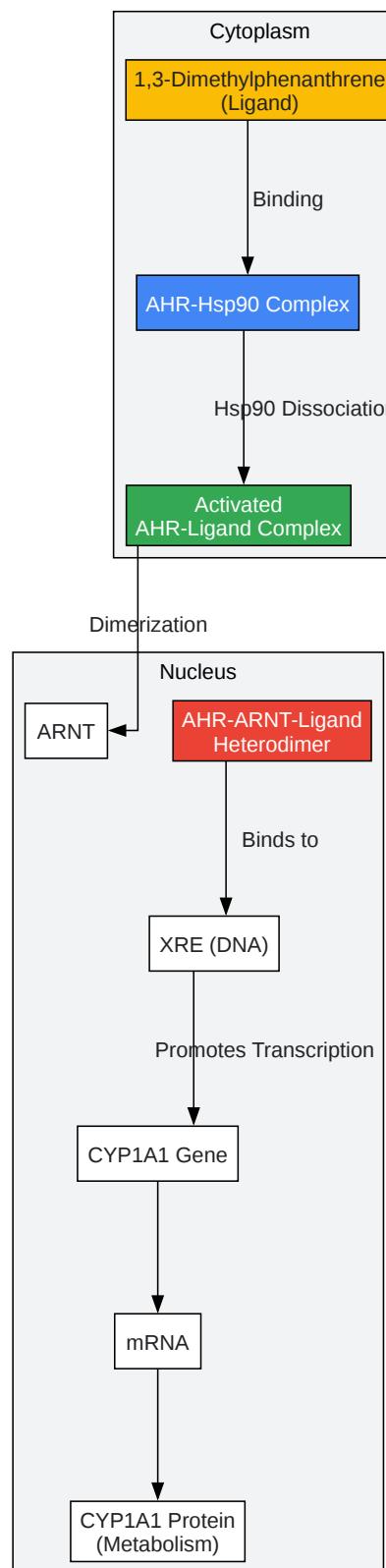
- Dissolve the starting α -(substituted-aryl)-o-aminocinnamic acid (1.0 equivalent) in an acidic medium, such as a mixture of acetic acid and sulfuric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
- Stir the reaction mixture for 30 to 60 minutes at this temperature to facilitate the complete formation of the diazonium salt.[3]

2. Radical Cyclization:

- In a separate flask, prepare a suspension of a copper catalyst, such as finely divided copper powder (0.2 equivalents), in water or another appropriate solvent.
- Slowly and carefully add the cold diazonium salt solution to the copper suspension. This step should be performed with caution as vigorous evolution of nitrogen gas is expected.
- After the addition is complete, the reaction mixture is typically heated to ensure the completion of the cyclization.[3]

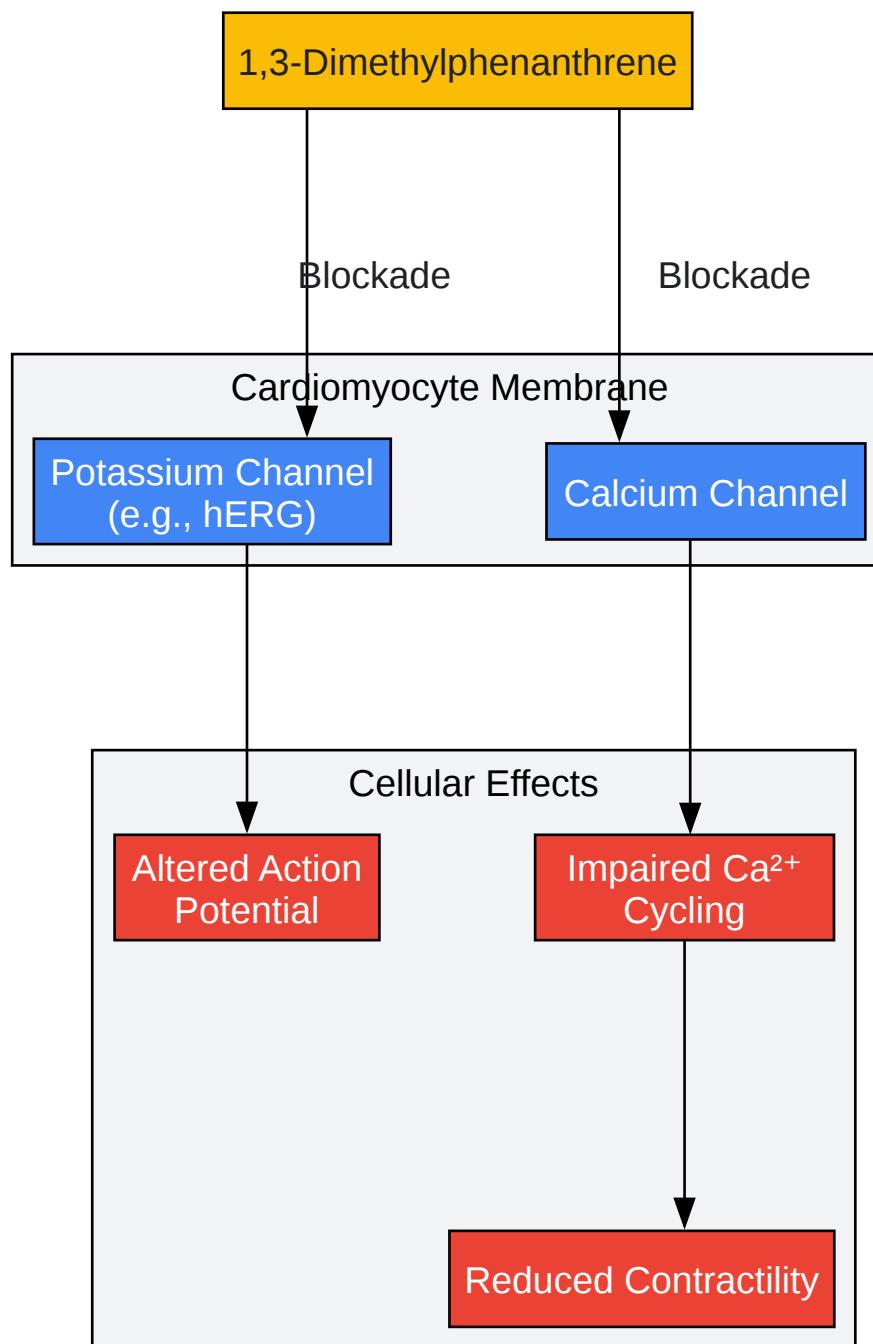
3. Work-up and Purification:

- Following the reaction, the mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).


- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude **1,3-dimethylphenanthrene** is then purified using column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the final, pure product.[\[3\]](#)

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **1,3-Dimethylphenanthrene** are limited, research on the broader class of alkylated phenanthrenes provides insights into its potential mechanisms of action, particularly concerning cardiotoxicity observed in developing fish embryos.[\[5\]](#) The primary signaling pathways implicated are the Aryl Hydrocarbon Receptor (AHR) pathway and the modulation of ion channels.


Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a crucial role in the cellular response to xenobiotics.[\[6\]](#)[\[7\]](#) Many PAHs are known agonists of the AHR. Upon entering the cell, a ligand like an alkylated phenanthrene can bind to the cytosolic AHR complex, causing the dissociation of chaperone proteins such as Hsp90. The activated AHR-ligand complex then translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription. Key target genes include cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolism of these xenobiotics.[\[8\]](#)

[Click to download full resolution via product page](#)**Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.**

Modulation of Cardiac Ion Channels

Studies on phenanthrene and its alkylated derivatives have demonstrated their ability to interfere with cardiac function by directly affecting ion channels crucial for cardiomyocyte action potentials.^{[9][10]} Specifically, these compounds have been shown to block potassium channels (e.g., the hERG channel) and calcium channels. This disruption of ion flux across the cell membrane can lead to alterations in the cardiac action potential, such as prolongation, and can impair the intracellular calcium cycling that is essential for proper muscle contraction.

[Click to download full resolution via product page](#)

Modulation of Cardiac Ion Channels.

Summary

1,3-Dimethylphenanthrene is a specific alkylated PAH that can be synthesized via established methods like the Pschorr reaction. Based on the activities of related compounds, its biological

effects are likely mediated through interactions with key cellular signaling pathways, including the AHR pathway and the regulation of cardiac ion channels. Further research is needed to fully elucidate the specific toxicological and pharmacological profile of **1,3-Dimethylphenanthrene**. This guide provides a foundational understanding for professionals engaged in the study and development of compounds within this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenanthrene, 1,3-dimethyl- | C16H14 | CID 85532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. The key characteristics of cardiotoxicity for the pervasive pollutant phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. physoc.org [physoc.org]
- 10. physoc.org [physoc.org]
- To cite this document: BenchChem. [1,3-Dimethylphenanthrene CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095547#1-3-dimethylphenanthrene-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com